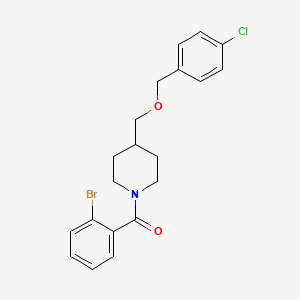

![molecular formula C17H18O5 B2638272 [3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone CAS No. 263395-66-0](/img/structure/B2638272.png)

[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 263395-66-0 . It has a molecular weight of 302.33 and its molecular formula is C17H18O5 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a density of 1.157g/cm3 . It has a boiling point of 444.1ºC at 760 mmHg . Unfortunately, the melting point is not available .Applications De Recherche Scientifique

Synthesis and Structural Investigation

Research on compounds with methoxymethoxy and phenyl groups often focuses on their synthesis and structural characterization. For example, a study by Akkurt et al. (2003) detailed the crystal structure of a related compound, emphasizing the importance of single-crystal X-ray diffraction in understanding the molecular conformation and interactions such as weak intermolecular C–H...O interactions (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003). These structural insights are crucial for the development of new materials and drugs by providing a foundational understanding of molecular geometry and potential reactivity.

Antiestrogenic and Anticancer Activity

Some derivatives of phenyl methanones have been explored for their biological activities. A notable study by Jones et al. (1979) discovered potent antiestrogenic activity in rats and mice for a related compound, indicating a high binding affinity to estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979). Moreover, Magalhães et al. (2013) investigated a phenstatin family member, finding it inhibits tubulin polymerization and induces apoptosis in human leukemia HL-60 cells, showcasing potential anticancer therapeutic benefits (Magalhães et al., 2013).

Antimicrobial Activity

The synthesis and antimicrobial activity of compounds containing methoxy and phenyl groups have also been a focus. Kumar et al. (2012) synthesized a series of compounds and found them to exhibit significant antimicrobial activity, particularly those containing methoxy groups, which compared favorably with standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Novel Synthetic Methods

Innovation in synthetic methods is another area of research. Largeron and Fleury (1998) reported a one-pot electrochemical synthesis of novel benzoxazine derivatives with anti-stress oxidative properties, starting from a related compound. This demonstrates the utility of electrochemical approaches in synthesizing complex molecules efficiently (Largeron & Fleury, 1998).

Safety and Hazards

Propriétés

IUPAC Name |

[3-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYIJLNKUEYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2638190.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2638198.png)

![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2638203.png)

![8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2638204.png)

![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)

![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2638206.png)

![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)